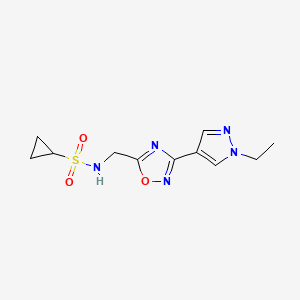

N-((3-(1-乙基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)环丙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

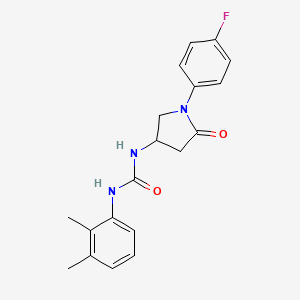

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a compound that likely features a complex structure with multiple heterocyclic components, including a pyrazole ring, an oxadiazole moiety, and a sulfonamide group attached to a cyclopropane ring. This structure suggests potential for interaction with various biological targets and could be of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of compounds related to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide may involve cycloaddition reactions, as seen in the gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles to produce highly functionalized 4-aminoimidazoles . This method provides a regioselective approach that could potentially be adapted for the synthesis of the target compound by modifying the reaction partners to include a cyclopropane sulfonamide and an appropriate pyrazole derivative.

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by the presence of multiple rings, including the 1,2,4-oxadiazole and pyrazole, which are known to participate in various chemical interactions due to their electron-rich nature. The sulfonamide group attached to the cyclopropane ring could add to the compound's polarity and potential for hydrogen bonding, which might influence its binding affinity to biological targets .

Chemical Reactions Analysis

Compounds with similar structures have been shown to interact with biological receptors. For instance, N-alkylated arylsulfonamides have demonstrated selectivity towards the 5-HT7 receptor, with potential implications for the treatment of central nervous system disorders . The presence of the 1,2,4-oxadiazole and pyrazole rings in the compound of interest could also imply a range of possible chemical reactions, including interactions with enzymes or receptors involved in inflammation and pain, as suggested by the pharmacological evaluation of related heterocyclic derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide are not detailed in the provided papers, related compounds have shown a range of activities, including toxicity assessment, tumor inhibition, and anti-inflammatory actions . The presence of the sulfonamide group could enhance solubility in aqueous media, and the overall molecular architecture might influence the compound's stability, reactivity, and ability to cross biological membranes.

科学研究应用

杂环化合物合成

含磺酰胺部分的杂环化合物因其抗菌性能而被合成。前体乙基{[4-N-(4,6-二甲基嘧啶-2-基)磺酰氨基]苯偶氮}氰基乙酸酯与各种活性亚甲基化合物反应,生成吡喃、吡啶和嘧啶衍生物。对这些化合物进行抗菌活性评价,显示出显著的潜力 (Azab、Youssef 和 El‐Bordany,2013).

选择性配体和多功能剂

(芳氧基)乙基哌啶的芳基磺酰胺衍生物中磺酰胺部分的 N-烷基化已被探索作为设计选择性 5-HT7 受体配体或用于复杂疾病治疗的多功能剂的策略。这种方法导致识别出在 5-HT7 受体和多峰 5-HT/多巴胺受体配体活性中具有有效和选择性拮抗剂活性的化合物,显示出用于治疗中枢神经系统疾病的潜力 (Canale 等人,2016).

药物开发应用

含磺酰胺的 1,5-二芳基吡唑衍生物已被制备并评估其抑制环氧合酶-2 (COX-2) 的能力,从而识别出塞来昔布,这是一种目前用于治疗类风湿性关节炎和骨关节炎的药物。这项研究突出了磺酰胺衍生物在开发具有特定靶标活性的新治疗剂方面的潜力 (Penning 等人,1997).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-2-16-7-8(5-12-16)11-14-10(19-15-11)6-13-20(17,18)9-3-4-9/h5,7,9,13H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLDARUUIOMDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2531457.png)

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)

![Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate](/img/structure/B2531462.png)

![7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2531464.png)

![N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2531465.png)

![2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2531466.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)

![3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531473.png)